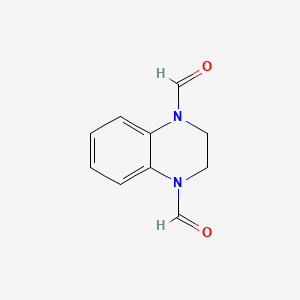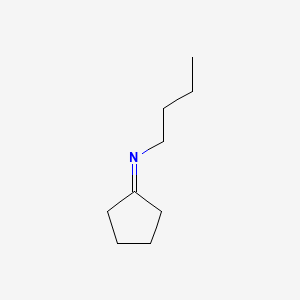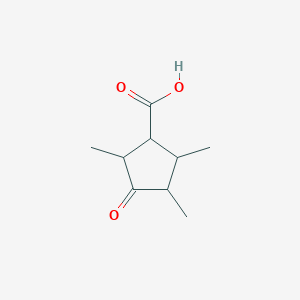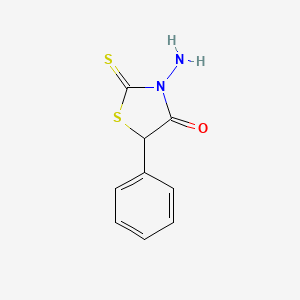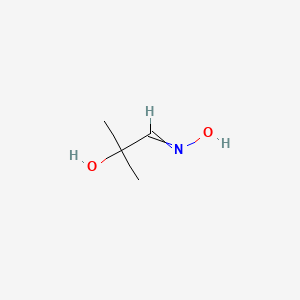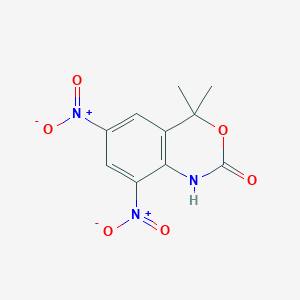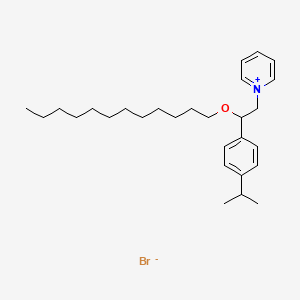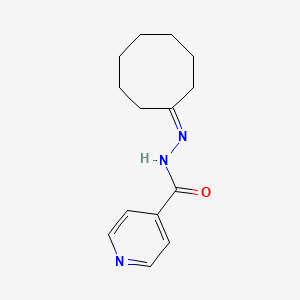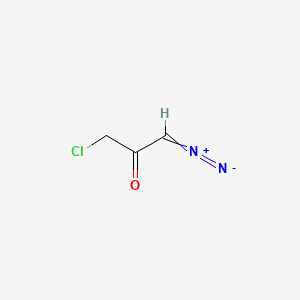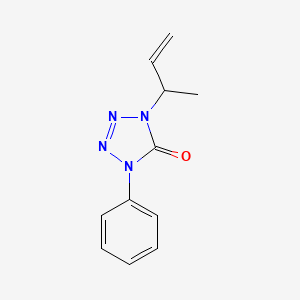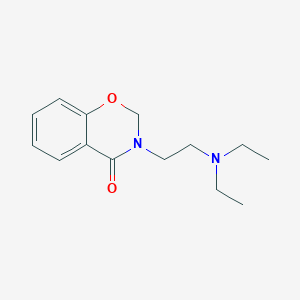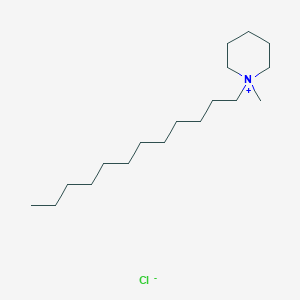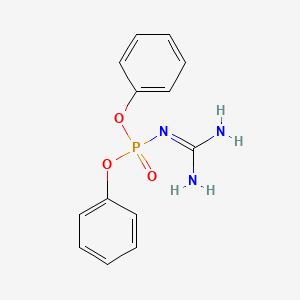
Phosphoramidic acid, N-amidino-, diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, N-amidino-, diphenyl ester is a chemical compound with the molecular formula C13H14N3O3P and a molecular weight of 291.27 g/mol . It is also known by other names such as diphenyl amidophosphate and diphenyl phosphoramidate . This compound belongs to the class of phosphoramides, which are derivatives of phosphoric acid where the hydroxyl groups have been replaced with amino or substituted amino groups .
Preparation Methods
The synthesis of phosphoramidic acid, N-amidino-, diphenyl ester typically involves the reaction of phosphoramidic acid derivatives with diphenyl esters under controlled conditions. One common method involves the use of diphenyl chlorophosphate and an amidine derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Phosphoramidic acid, N-amidino-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphoramides.
Substitution: It can undergo nucleophilic substitution reactions, where the diphenyl ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phosphoramidic acid, N-amidino-, diphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in peptides and nucleotides.
Biology: This compound is employed in the study of enzyme mechanisms, especially those involving phosphorylation and dephosphorylation processes.
Industry: Phosphoramidic acid derivatives are used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of phosphoramidic acid, N-amidino-, diphenyl ester involves its ability to interact with various molecular targets, particularly enzymes. It can act as a phosphorylating agent, transferring its phosphate group to specific amino acid residues in proteins. This phosphorylation can alter the activity, localization, and interactions of the target proteins, thereby modulating various cellular pathways .
Comparison with Similar Compounds
Phosphoramidic acid, N-amidino-, diphenyl ester can be compared with other similar compounds such as:
Diphenyl phosphoramidate: Similar in structure but lacks the amidino group.
Phenyl phosphorodiamidate: Contains two amino groups instead of the amidino group.
Hexamethylphosphoramide (HMPA): A polar solvent with different functional groups but similar phosphorus chemistry
These compounds share some chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific uses and reactivity.
Properties
CAS No. |
10539-40-9 |
|---|---|
Molecular Formula |
C13H14N3O3P |
Molecular Weight |
291.24 g/mol |
IUPAC Name |
2-diphenoxyphosphorylguanidine |
InChI |
InChI=1S/C13H14N3O3P/c14-13(15)16-20(17,18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10H,(H4,14,15,16,17) |
InChI Key |
DQMWFJKHBOHYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N=C(N)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


